4-(diethylamino)-N-methoxy-N-methylbenzamide

Description

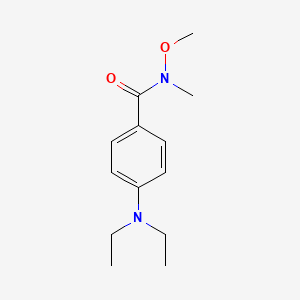

4-(Diethylamino)-N-methoxy-N-methylbenzamide is a benzamide derivative characterized by a diethylamino group at the para position of the benzene ring and a methoxy-N-methylamide substituent.

Properties

IUPAC Name |

4-(diethylamino)-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)17-4/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWZFWZWNFWISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(diethylamino)benzoyl chloride with N-methoxy-N-methylamine under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amine derivatives.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Cancer Imaging Applications

One of the prominent applications of 4-(diethylamino)-N-methoxy-N-methylbenzamide is in cancer imaging, particularly melanoma. A notable study developed a radiolabeled version of this compound, specifically 4-[11C]methoxy-N-(2-diethylaminoethyl)benzamide (4-[11C]MBZA), which was evaluated as a positron emission tomography (PET) imaging probe.

Case Study: PET Imaging for Melanoma

- Objective : To assess the in vivo distribution and tumor-targeting capabilities of 4-[11C]MBZA.

- Methods : The compound was synthesized and tested on B16F1 melanoma cells and mice bearing melanoma tumors.

- Results : The compound exhibited high uptake in melanoma tissues, with a tumor uptake reaching 4.2% injected dose per gram within 20 minutes post-injection. This suggests a promising potential for early detection and monitoring of melanoma progression .

| Parameter | Value |

|---|---|

| Tumor Uptake (20 min) | 4.2% injected dose per gram |

| Cell Binding to B16F1 | 20-fold higher than MDA-MB-231 |

| Internalization Rate | ~60% |

Therapeutic Applications

The compound also shows promise as a therapeutic agent due to its interaction with various biological targets.

Enzyme Inhibition

Recent studies have explored the potential of benzamide derivatives, including this compound, as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase.

- Research Findings : A series of sulfonamide derivatives were synthesized and screened for their inhibitory effects on these enzymes. The results indicated that certain modifications to the benzamide structure could enhance inhibitory potency, suggesting that derivatives of this compound could be further developed for therapeutic use against conditions like Type 2 diabetes mellitus and Alzheimer's disease .

| Enzyme | Inhibition (%) |

|---|---|

| α-Glucosidase | Significant inhibition observed |

| Acetylcholinesterase | Potent inhibitors identified |

Pharmacokinetic Studies

Pharmacokinetic properties are crucial for determining the viability of any new drug candidate. Studies involving this compound derivatives have shown varied pharmacokinetic profiles based on structural modifications.

Comparative Pharmacokinetics

A comparative study highlighted differences in uptake values among various benzamide derivatives, indicating that structural modifications can lead to enhanced retention in melanoma tissues.

| Compound | Uptake Value (%ID/g) |

|---|---|

| 4-[18F]fluorobenzamide | Highest uptake at 13.00 ± 3.90 |

| N-(2-diethylaminoethyl) | Varied pharmacokinetics |

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Diethylamino vs.

- N-Methoxy-N-methylamide vs. N-Aryl : The N-methoxy-N-methyl group reduces steric hindrance compared to bulkier N-aryl substituents (e.g., diphenyl in ), which may favor binding to compact active sites .

- Para-Substitution: The para-diethylamino and methoxy groups create a push-pull electronic effect, distinct from meta-substituted analogs (), which could modulate reactivity in nucleophilic acyl substitution reactions .

Physicochemical Properties

Crystallographic and spectroscopic data highlight critical differences:

Insights :

- The diethylamino group in the target compound is expected to increase solubility in organic solvents compared to bromo- or nitro-substituted analogs ().

Cardiac Electrophysiological Activity :

- N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide () exhibits class III antiarrhythmic activity comparable to sematilide (IC₅₀ = 0.8 µM in Purkinje fiber assays).

- 4-Methoxy-N-methylbenzamide derivatives () show histone deacetylase (HDAC) inhibition, with IC₅₀ values in the nanomolar range.

Structure-Activity Relationships (SAR) :

Biological Activity

4-(diethylamino)-N-methoxy-N-methylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of diethylamino, methoxy, and methyl groups attached to a benzamide structure. This unique combination contributes to its diverse biological interactions and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The diethylamino group can facilitate binding to various enzymes and receptors, leading to alterations in their activity. This interaction can result in anti-inflammatory, antimicrobial, and potential anticancer effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide structures, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain benzamide derivatives can inhibit the proliferation of human cancer cell lines such as HepG2 and HCT116 at low micromolar concentrations .

Table 1: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | TBD | Apoptosis induction |

| This compound | HCT116 | TBD | Angiogenesis inhibition |

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is necessary to fully elucidate its spectrum of activity and mechanism.

Case Study 1: Imaging Applications

A notable application of this compound derivatives is in the development of PET imaging agents for melanoma. The compound's structural properties allow for effective targeting and visualization of tumors. In vivo studies demonstrated rapid clearance from blood and significant uptake in malignant tissues, indicating its potential as a diagnostic tool .

Table 2: Biodistribution Data for Imaging Applications

| Time (minutes) | Tumor Uptake (% ID/g) | Blood Pool (% ID/g) |

|---|---|---|

| 10 | 5.85 ± 0.79 | TBD |

| 60 | 8.13 ± 1.46 | TBD |

Case Study 2: Preclinical Evaluations

In preclinical evaluations involving B16F1 melanoma cells, the compound demonstrated a high internalization rate (60.7%) and significant tumor-to-tissue ratios, suggesting its efficacy in targeting malignant cells while minimizing effects on normal tissues .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(diethylamino)-N-methoxy-N-methylbenzamide?

Answer:

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A validated approach involves reacting 4-(diethylamino)benzoyl chloride with N-methoxy-N-methylamine in the presence of a base (e.g., potassium carbonate) under anhydrous conditions . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Advanced: How can researchers resolve contradictory data regarding reaction yields in literature reports of this compound’s synthesis?

Answer:

Discrepancies in yields often arise from variations in reagent purity, solvent drying, or reaction scaling. To address this:

- Replicate Conditions Precisely: Use rigorously dried solvents and freshly distilled amines to avoid hydrolysis side reactions .

- Monitor Reaction Progress: Employ in-situ techniques like FT-IR or LC-MS to track intermediate formation .

- Statistical Optimization: Apply Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature) affecting yield .

Contradictions in published data may also stem from unaccounted catalytic effects or trace impurities in starting materials.

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- HPLC-UV: A validated method uses C18 columns with acetonitrile/water mobile phases (60:40 v/v) and UV detection at 254 nm, achieving resolution >2.0 for derivatives .

- NMR Spectroscopy: H and C NMR in CDCl confirm structural integrity, with key signals at δ 3.3 ppm (N-CH), 1.2 ppm (N-CH-CH), and 7.5–8.0 ppm (aromatic protons) .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (theoretical [M+H]: 279.1834) .

Advanced: What mechanistic insights explain the compound’s reactivity in derivatization reactions under acidic conditions?

Answer:

The electron-rich diethylamino group activates the benzamide toward electrophilic attack. Under acidic conditions (e.g., HCl), the carbonyl becomes protonated, enhancing electrophilicity and facilitating nucleophilic addition (e.g., with hydroxylamine or hydrazines). Kinetic studies suggest a two-step mechanism: (1) rapid protonation of the amide carbonyl, followed by (2) rate-limiting nucleophilic attack. Side reactions, such as demethylation of the N-methoxy group, can occur at pH <2, necessitating strict pH control .

Basic: How can researchers optimize post-synthetic purification of this compound?

Answer:

- Chromatography: Use silica gel columns with ethyl acetate/hexane (30–70% gradient) to separate unreacted starting materials.

- Recrystallization: Ethanol or methanol/water mixtures (8:2 v/v) yield high-purity crystals (>99% by HPLC) .

- Hazard Mitigation: Avoid prolonged exposure to light or moisture, as the compound may hydrolyze to 4-(diethylamino)benzoic acid under humid conditions .

Advanced: What strategies are used to study its interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular Docking: Perform in silico simulations using AutoDock Vina to predict binding affinities to targets like dopamine D2 or serotonin receptors .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) with purified proteins .

- Fluorescence Quenching Assays: Monitor changes in intrinsic tryptophan fluorescence of enzymes (e.g., cytochrome P450) upon ligand binding .

Contradictory activity data across studies may arise from differences in assay conditions (e.g., ionic strength, co-solvents) or protein isoforms .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- PPE: Wear nitrile gloves and safety goggles; the compound may cause skin irritation .

- Storage: Keep in amber vials under nitrogen at –20°C to prevent oxidation .

Ames testing indicates low mutagenicity, but prolonged exposure should be avoided .

Advanced: How can researchers address challenges in crystallographic characterization of this compound?

Answer:

- Crystal Growth: Use slow evaporation of saturated acetone solutions at 4°C to obtain diffraction-quality crystals.

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light-atom structures .

- Refinement: Apply SHELXL with restraints for disordered diethylamino groups. Anisotropic refinement of non-H atoms improves R-factors (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.